

Methomyl-D3: A Technical Guide for Analytical Scientists

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Compound of Interest

Compound Name: *Methomyl D3*

Cat. No.: *B10856041*

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Introduction: The Imperative for Precision in Bioanalytical and Environmental Analysis

In the landscape of quantitative analysis, particularly in complex matrices such as biological fluids, food products, and environmental samples, the mitigation of analytical variability is paramount. Matrix effects, extraction inefficiencies, and instrumental drift are significant sources of error that can compromise the accuracy and reliability of analytical data. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting these variabilities. By incorporating a known quantity of a SIL-IS—a compound that is chemically identical to the analyte but mass-shifted due to isotopic enrichment—into a sample prior to extraction and analysis, one can achieve superior accuracy and precision. The SIL-IS co-elutes with the native analyte and experiences identical matrix effects and ionization suppression or enhancement. The ratio of the analyte's signal to the SIL-IS signal provides a normalized response that is resilient to experimental variations.

Methomyl-D3, the deuterated analog of the carbamate insecticide methomyl, serves this exact purpose. Methomyl is a broad-spectrum insecticide used on a variety of crops; however, due to

its high toxicity, regulatory bodies worldwide mandate strict monitoring of its residue levels.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Methomyl-D3, its application as an internal standard, and detailed protocols for its use in quantitative mass spectrometry, designed for researchers and analytical chemists in drug development and environmental safety.

Chemical Identity and Physicochemical Properties

Methomyl-D3 is synthetically derived from methomyl by replacing the three protons of the N-methyl group with deuterium atoms. This substitution results in a 3-dalton mass increase, providing a clear mass-to-charge (m/z) distinction from the native analyte in mass spectrometry, without significantly altering its physicochemical behavior.

Structural and General Information

Identifier	Methomyl-D3	Methomyl (for comparison)
IUPAC Name	methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[3]	S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate[2]
CAS Number	1398109-07-3[3]	16752-77-5[2]
Molecular Formula	C ₅ H ₇ D ₃ N ₂ O ₂ S[3]	C ₅ H ₁₀ N ₂ O ₂ S[2]
Molecular Weight	165.23 g/mol [3]	162.21 g/mol [1]
Synonyms	(E,Z)-Methomyl D3 (N-methyl D3), N-[[[(Methyl-d3amino)carbonyl]oxy]ethanimidothioic Acid Methyl Ester[4]	Lannate, Nudrin[4]

Physical and Chemical Properties

The physical properties of Methomyl-D3 are expected to be nearly identical to those of its non-deuterated counterpart. The substitution of hydrogen with deuterium has a negligible effect on intermolecular forces, hence properties like melting point, boiling point, and solubility remain largely unchanged.

Property	Value	Source
Physical State	White crystalline solid	[5]
Odor	Slight sulfurous	[6]
Melting Point	78 - 79 °C	[6]
Boiling Point	Decomposes before boiling	[7]
Water Solubility (25°C)	57.9 g/L (for Methomyl)	[1]
Solubility in Organic Solvents	Slightly soluble in chloroform and methanol. Very soluble in acetone, ethanol, and isopropanol (for Methomyl).	[1][8]
Vapor Pressure (25°C)	6.65 mPa (for Methomyl)	[1]
Log K _{ow} (Octanol/Water)	1.24 (for Methomyl)	[8]

Proposed Synthesis and Isotopic Labeling

While specific, proprietary synthesis methods for commercial Methomyl-D3 are not publicly disclosed, a logical and chemically sound synthetic route can be inferred from the known synthesis of methomyl and general isotopic labeling techniques. The standard synthesis of methomyl involves the reaction of S-methyl N-hydroxythioacetimidate with methyl isocyanate.

To introduce the deuterium label, the synthesis would logically employ a deuterated starting material. The most direct approach is the use of deuterated methyl isocyanate (CD₃NCO).

Proposed Synthetic Pathway:

- Preparation of Deuterated Methylamine (CD₃NH₂): This can be achieved through various methods, such as the reduction of deuterated nitromethane (CD₃NO₂) or by reacting formaldehyde-D₂ with ammonium chloride.
- Synthesis of Deuterated Methyl Isocyanate (CD₃NCO): Phosgenation of deuterated methylamine hydrochloride yields the key deuterated reactant, methyl-d₃-isocyanate.

- Final Carbamoylation Reaction: S-methyl N-hydroxythioacetimidate is reacted with the synthesized methyl-d3-isocyanate to yield the final product, Methomyl-D3. The reaction is typically carried out in an inert solvent.

This "synthetic approach," where a deuterated building block is incorporated, ensures a high degree of isotopic purity and precise localization of the label, which is critical for an internal standard.

Analytical Application: Quantification by LC-MS/MS

The primary application of Methomyl-D3 is as an internal standard for the accurate quantification of methomyl residues.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and applicability to thermally labile compounds like carbamates.[3] Direct analysis of methomyl by gas chromatography (GC) is challenging due to its thermal instability, which can lead to decomposition in the injector port and on the column.

Rationale for Using an Isotope-Labeled Internal Standard

The power of using Methomyl-D3 lies in its ability to compensate for matrix effects and variations in sample preparation and instrument response.[6] Because it is added at the very beginning of the sample preparation process, it experiences the same potential losses during extraction, cleanup, and analysis as the native methomyl. By calculating the ratio of the analyte peak area to the internal standard peak area, a highly accurate and precise quantification can be achieved, even in complex matrices like stomach contents, agricultural products, or soil.

Experimental Protocol: Quantification of Methomyl in Complex Matrices

The following protocol is adapted from a validated method for the forensic analysis of methomyl in animal stomach contents using Methomyl-D3 as an internal standard.

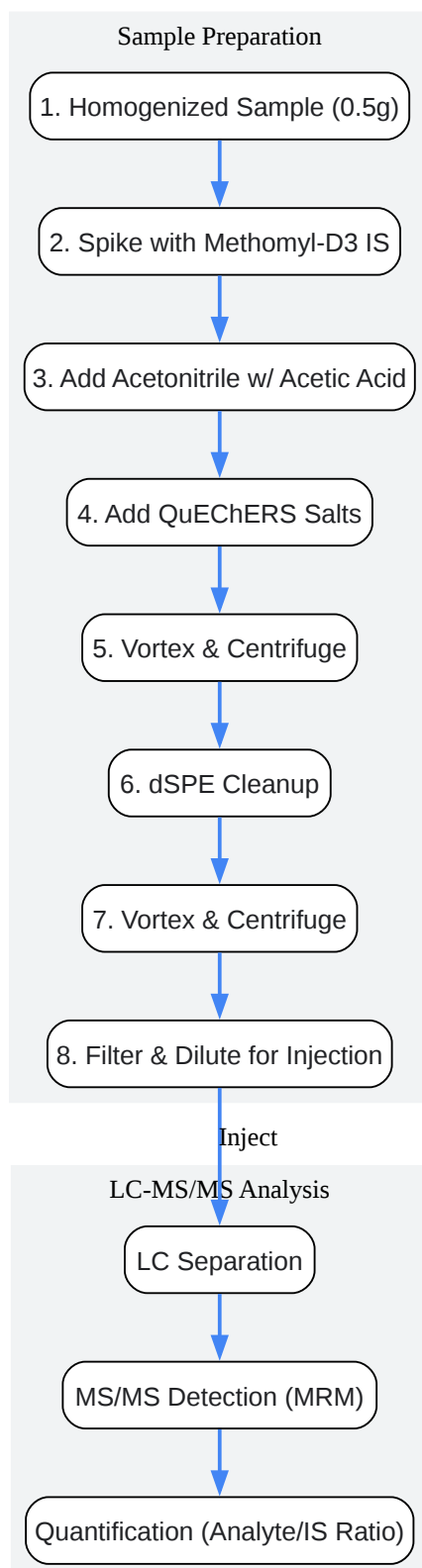
Step 1: Reagents and Standard Preparation

- Solvents: HPLC-grade acetonitrile, methanol, and water.

- Reagents: Formic acid, acetic acid, ammonium acetate.
- Standards: Methomyl and Methomyl-D3 reference standards.
- Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Methomyl-D3 in acetonitrile. Store at -20°C.
- Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of methomyl and a constant concentration of the Methomyl-D3 IS solution.

Step 2: Sample Preparation (QuEChERS Method)

- Weigh approximately 0.5 g of the homogenized sample into a 2 mL microcentrifuge tube.
- Add 10 µL of the 100 ng/mL Methomyl-D3 internal standard solution.
- Add 1 mL of 1% (v/v) acetic acid in acetonitrile.
- Shake vigorously for 5 minutes, followed by 10 minutes of ultrasonic agitation.
- Add QuEChERS extraction salts (e.g., 100 mg of a magnesium sulfate/sodium acetate mixture).
- Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
- Transfer the supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., MgSO₄ and C18).
- Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
- Filter the final supernatant and dilute with a suitable solvent (e.g., threefold dilution with 0.1% formic acid in 30% methanol) before injection.



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Workflow for Methomyl quantification using a QuEChERS extraction and LC-MS/MS.

Step 3: LC-MS/MS Conditions

- LC System: Agilent Ultivo LC-MS/MS or equivalent.
- Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) or similar reversed-phase column.
- Mobile Phase A: 10 mM ammonium acetate in 0.1% formic acid in water.
- Mobile Phase B: 10 mM ammonium acetate in 0.1% formic acid in methanol.
- Gradient: Start at 5% B, hold for 1 min, increase linearly to 60% B at 6 min, then increase to 95% B to wash the column, and re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 3 μL.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Step 4: Mass Spectrometry Parameters (MRM Transitions) The selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Notes
Methomyl	163.1	106.1	10	Quantifier ion
163.1	88.1	15	10	Qualifier ion
Methomyl-D3	166.1	109.1	10	Internal Standard

Mass Spectral Characteristics and Fragmentation

Understanding the fragmentation pattern is key to developing a robust MS/MS method. In ESI+, both methomyl and Methomyl-D3 will readily form protonated molecules, $[M+H]^+$, at m/z 163.1 and 166.1, respectively.

The primary fragmentation pathway for carbamates upon collision-induced dissociation (CID) is the neutral loss of methyl isocyanate.

- For Methomyl: The $[M+H]^+$ ion at m/z 163.1 loses methyl isocyanate (CH_3NCO , 57 Da) to produce the characteristic product ion at m/z 106.1.
- For Methomyl-D3: The $[M+H]^+$ ion at m/z 166.1 loses deuterated methyl isocyanate (CD_3NCO , 60 Da) to produce the corresponding product ion at m/z 109.1.

This predictable shift in both the precursor and product ion masses is a hallmark of a high-quality, stable isotope-labeled internal standard and ensures no cross-talk between the analyte and IS channels during analysis.

Spectroscopic Data (NMR and IR)

While full spectra for commercial standards are not always publicly available, the expected spectroscopic features can be reliably predicted.

- 1H -NMR: The proton NMR spectrum of Methomyl-D3 would be nearly identical to that of methomyl, with one critical exception: the signal corresponding to the N-methyl protons would be absent. The remaining signals for the S-methyl and C-methyl groups would be present. This absence is a definitive confirmation of successful deuteration at the intended site.
- Infrared (IR) Spectroscopy: The IR spectrum would show all the characteristic bands of the methomyl structure (C=O, C=N, C-O stretches). Additionally, it would feature C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm^{-1}) compared to the C-H stretching vibrations (around 2850-3000 cm^{-1}).

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the Methomyl-D3 standard.

- Storage: The compound should be stored as a solid at $-20^\circ C$ for long-term stability.[8] Solutions prepared in organic solvents, such as acetonitrile, should also be stored at $-20^\circ C$ and protected from light.

- **Stability:** As a solid, the compound is stable for at least 4 years when stored correctly.[8] In aqueous solutions, methomyl (and by extension, Methomyl-D3) is most stable at neutral or slightly acidic pH. It undergoes hydrolysis under alkaline conditions, with the rate increasing with pH and temperature.[8]

Safety and Handling

Methomyl-D3 must be handled with extreme caution, as its toxicological properties are expected to be identical to those of methomyl. Methomyl is classified as a highly hazardous, highly toxic pesticide.[1][5]

- **Routes of Exposure:** Inhalation, ingestion, and dermal contact.
- **Personal Protective Equipment (PPE):** Always handle in a certified fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[6]
- **Toxicity:** Fatal if swallowed or inhaled. It is a potent acetylcholinesterase inhibitor.[6]
- **Disposal:** All waste must be treated as highly hazardous and disposed of according to local, state, and federal regulations.

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